molecular formula C12H18N2O5 B14737453 Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate CAS No. 5429-30-1

Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate

Cat. No.: B14737453
CAS No.: 5429-30-1
M. Wt: 270.28 g/mol
InChI Key: VYXWLHFPMWRMKP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate is a chemical compound with the molecular formula C12H18N2O5 and a molecular weight of 270.2817 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties not found in simpler esters. This makes it valuable in specialized research and industrial applications.

Properties

CAS No.

5429-30-1

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 2-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)butanoate

InChI

InChI=1S/C12H18N2O5/c1-4-7(8(15)19-6-3)12(5-2)9(16)13-11(18)14-10(12)17/h7H,4-6H2,1-3H3,(H2,13,14,16,17,18)

InChI Key

VYXWLHFPMWRMKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C1(C(=O)NC(=O)NC1=O)CC

Origin of Product

United States

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